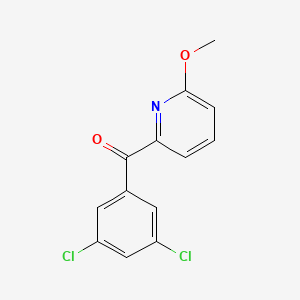

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQOVLSKXLKJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216677 | |

| Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-67-1 | |

| Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 6-methoxypyridine in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Condensation: Catalysts such as acids or bases can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3,5-dichlorobenzoyl)-6-formylpyridine .

Scientific Research Applications

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

- Ixazomib Citrate (Proteasome Inhibitor): Contains a 2,5-dichlorobenzoyl group instead of 3,5-dichloro. Ixazomib’s clinical success highlights the importance of substitution patterns in pharmacological activity .

- 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine: Replaces chlorine atoms with methoxy groups and the methoxy group with a methyl. The methyl group at position 6 may enhance lipophilicity .

Physicochemical Properties

Toxicity and Environmental Impact

- However, the pyridine ring’s methoxy group could alter metabolic pathways compared to acyl chloride precursors .

- Ixazomib Citrate: As a clinically approved drug, its toxicity profile is well-documented, emphasizing that minor structural changes (e.g., 2,5- vs. 3,5-dichloro) can significantly impact tolerability .

Biological Activity

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The synthesis of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine typically involves multi-step reactions starting from readily available pyridine derivatives. The key steps include:

- Formation of the Dichlorobenzoyl Moiety : This is achieved through reactions involving chlorinated aromatic compounds.

- Methoxylation : The introduction of the methoxy group at the 6-position of the pyridine ring is crucial for enhancing biological activity.

Anticancer Activity

Research indicates that 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that this compound demonstrates potent inhibition of cell proliferation in human cancer cell lines, with IC50 values ranging from 1 to 10 µM, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 4.5 | Induction of apoptosis |

| A549 (Lung) | 2.8 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical) | 3.1 | Inhibition of key signaling pathways |

The biological activity of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell survival and proliferation.

- Cell Signaling Interference : It disrupts critical signaling pathways that are often upregulated in cancer cells, leading to reduced cell viability.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the dichlorobenzoyl and methoxy groups significantly influence the compound's potency. For instance:

- Dichlorination : The presence of two chlorine atoms at the 3 and 5 positions on the benzoyl ring enhances lipophilicity and cellular uptake.

- Methoxy Group : The methoxy substituent at position 6 increases electron density on the pyridine ring, enhancing interaction with biological targets.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorobenzoyl)-6-methoxypyridine | Single chlorine substitution | Moderate activity against cancer cells |

| 2-(3,5-Difluorobenzoyl)-6-methoxypyridine | Fluorine substitution | Reduced activity compared to dichloro variant |

| 2-(3,5-Dichlorobenzyl)-6-methoxypyridine | Benzyl instead of benzoyl | Lower cytotoxicity |

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of pyridine compounds similar to 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine. They found that compounds with dichlorobenzoyl moieties consistently exhibited higher cytotoxicity compared to their mono-substituted counterparts .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine?

The compound can be synthesized via a multi-step protocol involving:

- Acylation : Reacting 6-methoxypyridine with 3,5-dichlorobenzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key methods include:

- NMR : - and -NMR to assign aromatic protons (6-methoxy group at δ ~3.8 ppm) and carbonyl carbons (C=O at δ ~165 ppm). NOESY may resolve steric interactions .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion (e.g., [M+H]) and fragmentation patterns .

Q. How is the compound’s crystallinity and solid-state structure determined?

- Single-crystal X-ray diffraction (SCXRD) : Data collected using Mo-Kα radiation (λ = 0.71073 Å). Structure solved via direct methods (e.g., SHELXT) and refined with SHELXL, analyzing hydrogen bonds and π-π stacking .

- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from SCXRD .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) enhance understanding of its reactivity and bioactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) and compare with experimental spectral data .

- Molecular Docking : Dock the compound into target proteins (e.g., topoisomerase IIα) using AutoDock Vina. Analyze binding affinities (ΔG values) and key interactions (hydrogen bonds, hydrophobic contacts) .

Q. What strategies resolve contradictions between experimental and computational data?

- Torsional Angle Discrepancies : Compare SCXRD-derived dihedral angles with DFT-optimized structures. Adjust computational parameters (e.g., solvent model, basis set) to improve alignment .

- Spectral Deviations : Reconcile NMR chemical shifts by incorporating solvent effects (PCM model) in DFT calculations .

Q. How are intermolecular interactions in its crystal lattice systematically analyzed?

- Graph Set Analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism (e.g., patterns) .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., HCl, CC) via CrystalExplorer, correlating with thermal stability .

Q. What in vitro and in silico approaches assess its potential as a bioactive molecule?

- ADMET Studies : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier permeability) using SwissADME or ADMETLab .

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay. Correlate IC values with docking results to identify mechanism of action .

Q. How are synthetic byproducts or degradation products characterized?

- LC-MS/MS : Identify impurities using reverse-phase chromatography coupled with tandem MS.

- Isolation via Prep-TLC : Separate byproducts and analyze via -NMR and HRMS to assign structures .

Methodological Notes

- Safety : Use fume hoods and PPE when handling 3,5-dichlorobenzoyl chloride (lachrymator, corrosive). Neutralize waste with sodium bicarbonate .

- Data Reproducibility : Report crystallographic parameters (R-factors, CCDC deposition numbers) and computational input files (e.g., Gaussian .gjf) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.